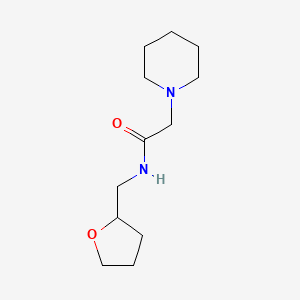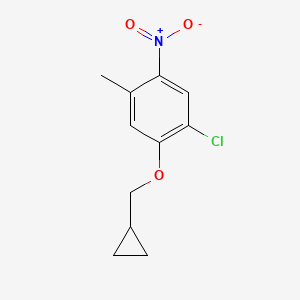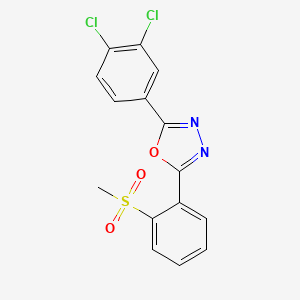
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole (DMPO) is a synthetic molecule that is widely used in scientific research due to its potential to act as a versatile, non-toxic, and organically stable reagent with a wide range of applications in the field of organic chemistry. It is an important component in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. In addition, DMPO has recently been found to have a number of biochemical and physiological effects, making it a promising tool in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole is not yet fully understood. However, it is believed to act as a chelating agent, binding to transition metal ions such as iron and copper, as well as a scavenger for reactive oxygen species. Additionally, it has been found to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole has been found to have a number of biochemical and physiological effects. It has been shown to act as an antioxidant, reducing oxidative stress and inflammation. Additionally, it has been found to have anti-cancer and anti-diabetic effects, as well as to have a positive effect on cardiovascular health. It has also been found to have a protective effect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole in laboratory experiments include its low toxicity, low cost, and its ability to act as a chelating agent and scavenger for reactive oxygen species. Additionally, it is organically stable and can be easily synthesized. However, there are some limitations to its use, including its limited solubility in water and its lack of specificity for certain metal ions.
Direcciones Futuras
The potential applications of 2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole are still being explored and there are a number of future directions that could be taken. These include further research into its effects on cancer and diabetes, as well as its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted into its potential use as a chelating agent and scavenger for reactive oxygen species, as well as its potential use in the treatment of neurodegenerative diseases. Finally, further research could be conducted into its potential use in the synthesis of polymers, dyes, and pharmaceuticals.
Métodos De Síntesis
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole can be synthesized through a number of methods, including condensation reactions and alkylation reactions. The most commonly used method involves the condensation of 2-chloro-3,4-dichlorophenol with 2-methylsulfonylphenyl isocyanate in the presence of a base, such as potassium carbonate. This reaction produces 2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole is widely used in scientific research due to its versatility and organically stable nature. It is commonly used as a reagent in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. In addition, it has recently been found to have a number of biochemical and physiological effects, making it a promising tool in the study of various biological processes.
Propiedades
IUPAC Name |
2-(3,4-dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3S/c1-23(20,21)13-5-3-2-4-10(13)15-19-18-14(22-15)9-6-7-11(16)12(17)8-9/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJZMUTWCDBUCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-5-(2-methylsulfonylphenyl)-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-((4-Bromophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389340.png)
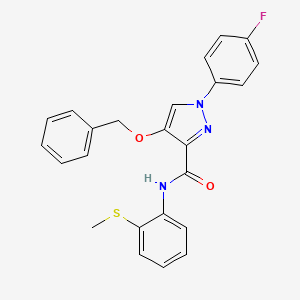
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2389344.png)
![ethyl 4-({[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2389346.png)
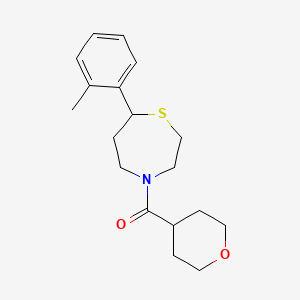
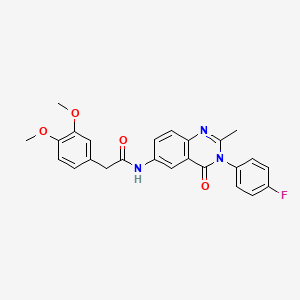
![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2389353.png)


![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2389357.png)
